Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-
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Overview
Description
Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- is a complex organic compound with a unique structure that includes benzene rings and methylene bridges
Preparation Methods
The synthesis of Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- typically involves multi-step organic reactions. One common synthetic route includes the reaction of benzene derivatives with formaldehyde and methylene compounds under controlled conditions. Industrial production methods may involve catalytic processes to enhance yield and purity.
Chemical Reactions Analysis
Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into simpler hydrocarbons or alcohols, depending on the reagents used.
Substitution: Electrophilic substitution reactions are common, where hydrogen atoms on the benzene rings are replaced by other substituents such as halogens or nitro groups.
Common reagents used in these reactions include potassium permanganate for oxidation, lithium aluminum hydride for reduction, and halogens or nitrating agents for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and polymers.
Biology: This compound can be used in studies involving the interaction of organic molecules with biological systems.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- involves its interaction with molecular targets through its functional groups. The methylene bridges and benzene rings allow it to participate in various chemical reactions, influencing biological pathways and industrial processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- include:
Benzene, 1,1’-(1,3-propanediyl)bis-: This compound has a similar structure but lacks the methylene bridges, making it less reactive in certain chemical reactions.
Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-: This compound includes a methyl group, which alters its chemical properties and reactivity compared to Benzene, 1,1’-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis-.
Properties
IUPAC Name |
2-(phenylmethoxymethyl)prop-2-enoxymethylbenzene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20O2/c1-16(12-19-14-17-8-4-2-5-9-17)13-20-15-18-10-6-3-7-11-18/h2-11H,1,12-15H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQTSCZWDKVEIHK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C(COCC1=CC=CC=C1)COCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20O2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60440084 |
Source
|
Record name | Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
268.3 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
27441-79-8 |
Source
|
Record name | Benzene, 1,1'-[(2-methylene-1,3-propanediyl)bis(oxymethylene)]bis- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60440084 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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